molecular formula C22H20Cl2N2O4S B298037 N-(3-chloro-4-methoxyphenyl)-2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}acetamide

N-(3-chloro-4-methoxyphenyl)-2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}acetamide

Cat. No. B298037
M. Wt: 479.4 g/mol
InChI Key: OQWKGGLRAJZZPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}acetamide, also known as CMA, is a synthetic compound that has been widely studied in the field of medicinal chemistry. CMA belongs to the class of sulfonamide-based drugs, which have been used as antibacterial, antifungal, and antitumor agents.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}acetamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and plays a crucial role in cancer cell survival and proliferation. N-(3-chloro-4-methoxyphenyl)-2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}acetamide binds to the active site of CAIX, preventing its activity and leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This is due to the overexpression of CAIX in cancer cells, which makes them more susceptible to the inhibitory effects of N-(3-chloro-4-methoxyphenyl)-2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}acetamide. N-(3-chloro-4-methoxyphenyl)-2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}acetamide has also been shown to inhibit tumor growth in animal models, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-4-methoxyphenyl)-2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}acetamide in lab experiments is its selectivity for cancer cells, which allows for more accurate and reliable results. However, one limitation is the low yield of the synthesis method, which can make it difficult to obtain large quantities of the compound for experiments.

Future Directions

For N-(3-chloro-4-methoxyphenyl)-2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}acetamide research include the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to investigate the potential of N-(3-chloro-4-methoxyphenyl)-2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}acetamide as a therapeutic agent for other diseases, such as inflammatory disorders and infectious diseases. Finally, the development of N-(3-chloro-4-methoxyphenyl)-2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}acetamide derivatives with improved pharmacological properties and selectivity for specific types of cancer cells could lead to the development of more effective anticancer agents.
Conclusion:
In conclusion, N-(3-chloro-4-methoxyphenyl)-2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}acetamide is a promising compound with potential as an anticancer agent. Its selective cytotoxicity and mechanism of action make it an attractive target for further research. While there are limitations to its use in lab experiments, the development of more efficient synthesis methods and derivatives could lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}acetamide involves the reaction of 3-chloro-4-methoxyaniline with 4-methylbenzenesulfonyl chloride to form 3-chloro-4-methoxy-N-(4-methylbenzenesulfonyl)aniline. This intermediate compound is then reacted with 2-bromoacetyl chloride to form N-(3-chloro-4-methoxyphenyl)-2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}acetamide. The overall yield of this synthesis method is around 40%.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}acetamide has been extensively studied for its potential as an anticancer agent. Several studies have shown that N-(3-chloro-4-methoxyphenyl)-2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}acetamide can induce apoptosis in cancer cells, including breast cancer, lung cancer, and colon cancer cells. N-(3-chloro-4-methoxyphenyl)-2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}acetamide has also been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation and survival.

properties

Product Name

N-(3-chloro-4-methoxyphenyl)-2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}acetamide

Molecular Formula

C22H20Cl2N2O4S

Molecular Weight

479.4 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C22H20Cl2N2O4S/c1-15-6-9-19(10-7-15)31(28,29)26(18-5-3-4-16(23)12-18)14-22(27)25-17-8-11-21(30-2)20(24)13-17/h3-13H,14H2,1-2H3,(H,25,27)

InChI Key

OQWKGGLRAJZZPT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)OC)Cl)C3=CC(=CC=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)OC)Cl)C3=CC(=CC=C3)Cl

Origin of Product

United States

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